Superior Pd‑Catalyzed Cross‑Coupling Reactivity of 4‑Bromo‑2‑hydroxyacetophenone Compared to 4‑Chloro Analog
1‑(4‑Bromo‑2‑hydroxyphenyl)ethanone undergoes efficient Suzuki–Miyaura cross‑coupling with alkyl(trifluoro)borates to yield 4′‑alkyl‑2′‑hydroxyacetophenones, a transformation facilitated by the ready oxidative addition of the C–Br bond to Pd(0) [1]. In contrast, the corresponding 4‑chloro analogue (CAS 6921‑66‑0) requires harsher conditions or specialized electron‑rich ligands for comparable reactivity; aryl bromides are known to undergo oxidative addition 100–1000 times faster than aryl chlorides under standard Suzuki conditions [2].
| Evidence Dimension | Reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br bond; documented Suzuki coupling with alkyl(trifluoro)borates (Pouget et al., 2014) |
| Comparator Or Baseline | 4-Chloro-2-hydroxyacetophenone; C–Cl bond is resistant to oxidative addition under mild Pd(0) catalysis |
| Quantified Difference | Aryl-Br oxidative addition rate is ~10²–10³ × faster than aryl-Cl (class-level) |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling, typical conditions (Pd(PPh₃)₄, base, aqueous solvent) |
Why This Matters
Enables a modular synthetic platform for generating diverse 4′-substituted libraries inaccessible from the chloro analogue without forcing conditions or expensive ligands.
- [1] Pouget, C., Trouillas, P., Gueye, R., Champavier, Y., Laurent, A., Duroux, J.-L., Sol, V., & Fagnère, C. (2014). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4′-Alkyl-2′-hydroxyacetophenones. Synthesis, 46(01), 87–92. https://doi.org/10.1055/s-0033-1340312 View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. https://doi.org/10.1021/cr00039a007 View Source
